

Discovery and History of Combretastatins

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Compound of Interest

Compound Name: *Confertin*

Cat. No.: *B009149*

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The discovery of combretastatins originates from a natural product screening program initiated by the National Cancer Institute (NCI). In the 1970s, as part of this program, the South African bush willow tree, *Combretum caffer*, was identified as a source of potent cytotoxic compounds.^{[2][3][4]}

In 1982, Professor George R. Pettit and his research group at the Cancer Research Institute at Arizona State University isolated and identified the first of these compounds, initially named combretastatin.^{[5][6]} Subsequent research led to the isolation and characterization of a series of related stilbenes and dihydrostilbenes, now collectively known as the combretastatins.^{[2][7]} These are categorized into different series, including combretastatins A, B, C, and D.^{[2][7]}

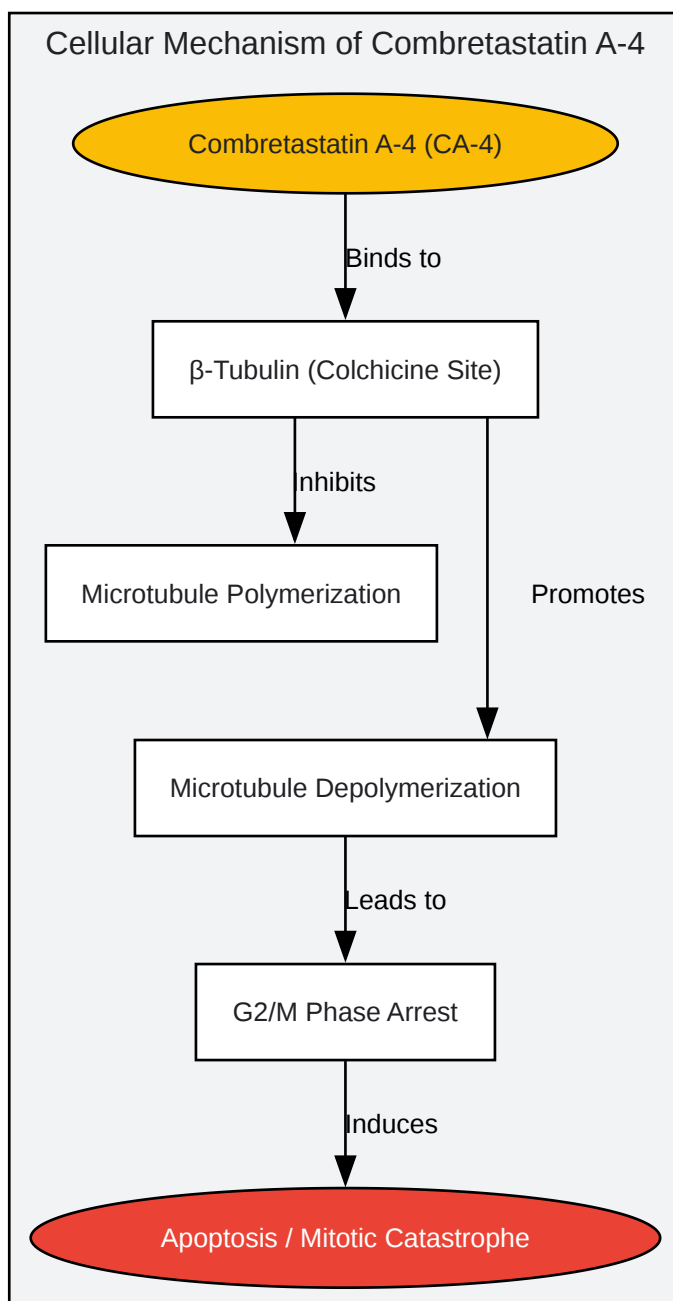
Among these, Combretastatin A-4 (CA-4) emerged as the most potent and promising candidate due to its significant antimitotic and antitumor properties.^{[2][8]} However, the poor water solubility of CA-4 posed a challenge for its clinical development.^{[6][9]} This led to the synthesis of a water-soluble phosphate prodrug, Combretastatin A-4 Phosphate (CA-4P), which can be rapidly metabolized in the body to the active CA-4.^{[2][7][9][10]} CA-4P has since been the subject of numerous preclinical and clinical trials.^{[2][4][10][11]}

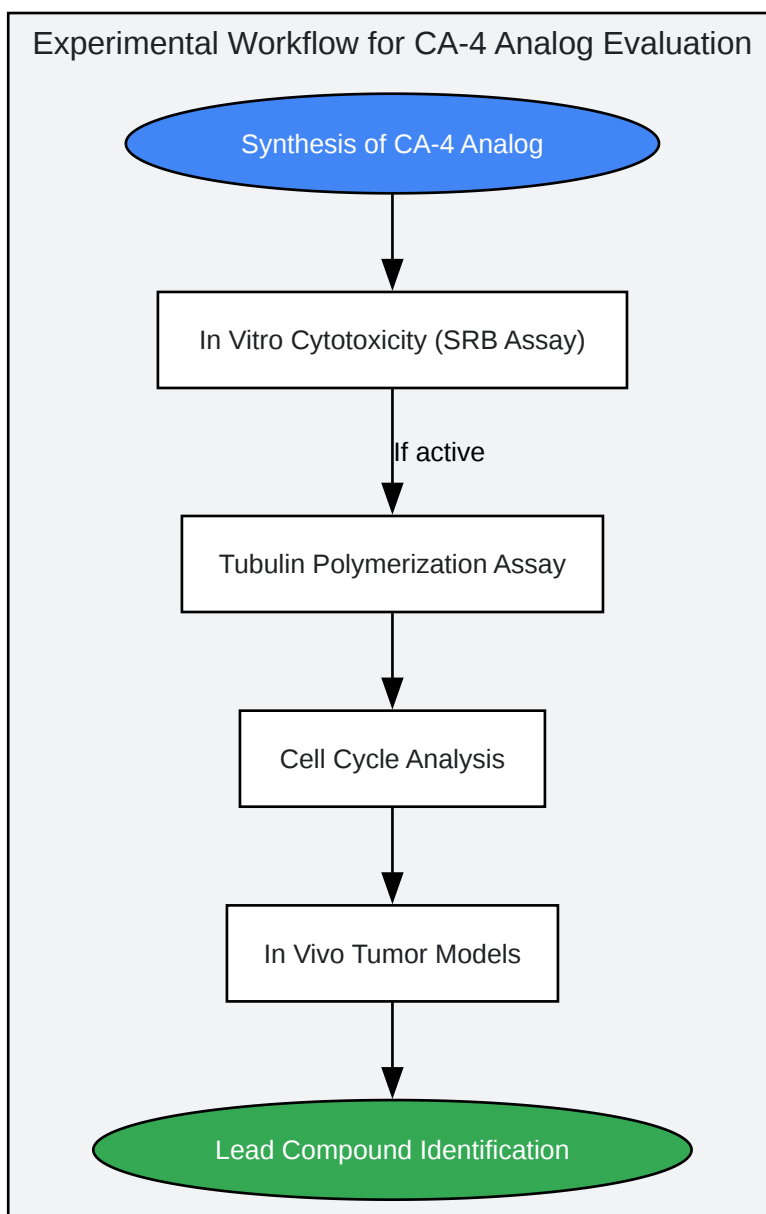
Mechanism of Action

Combretastatins, particularly CA-4, exert their potent anticancer effects through a dual mechanism of action: disruption of microtubule dynamics and vascular disruption.

2.1 Inhibition of Tubulin Polymerization

CA-4 is a potent inhibitor of tubulin polymerization, a critical process for the formation of the mitotic spindle during cell division.^{[12][13]} It binds to the colchicine-binding site on β -tubulin, leading to the depolymerization of microtubules.^{[5][8][14]} This disruption of the microtubule network results in cell cycle arrest in the G2/M phase and ultimately induces apoptosis or mitotic catastrophe in rapidly dividing cancer cells.^{[13][14]}





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